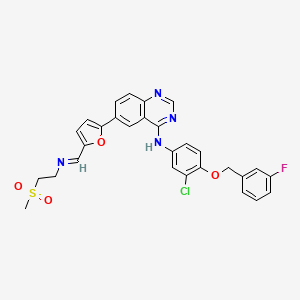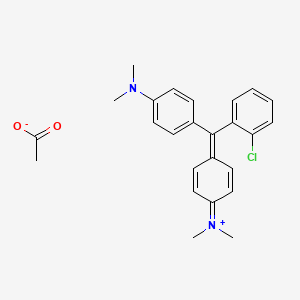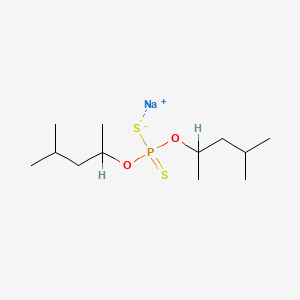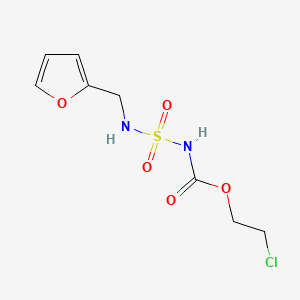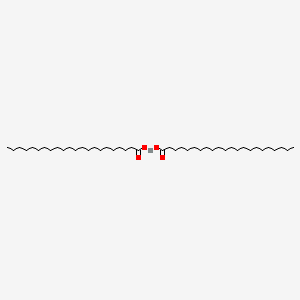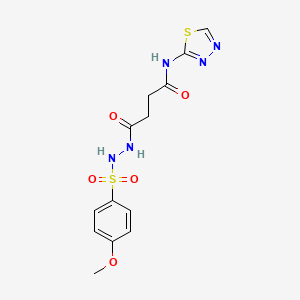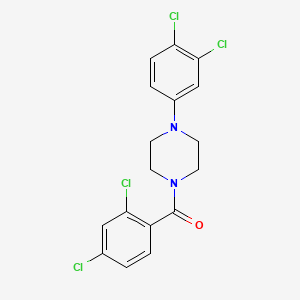
Piperazine, 1-(2,4-dichlorobenzoyl)-4-(3,4-dichlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(2,4-dichlorobenzoyl)-4-(3,4-dichlorophenyl)- is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted benzoyl chlorides. For this specific compound, the reaction would involve 2,4-dichlorobenzoyl chloride and 3,4-dichlorophenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The process includes steps like purification through recrystallization or chromatography to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents like palladium on carbon.
Substitution: Halogenation or alkylation reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.
科学的研究の応用
Piperazine derivatives have a broad range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-parasitic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some piperazine compounds act as serotonin receptor agonists, modulating neurotransmitter activity in the brain. The exact pathways and targets can vary widely depending on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
- Piperazine, 1-(2,4-dichlorobenzoyl)-4-phenyl-
- Piperazine, 1-(2,4-dichlorobenzoyl)-4-(4-chlorophenyl)-
- Piperazine, 1-(2,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-
Uniqueness
The uniqueness of Piperazine, 1-(2,4-dichlorobenzoyl)-4-(3,4-dichlorophenyl)- lies in its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms can enhance its lipophilicity and potentially its ability to cross biological membranes.
特性
CAS番号 |
197166-37-3 |
|---|---|
分子式 |
C17H14Cl4N2O |
分子量 |
404.1 g/mol |
IUPAC名 |
(2,4-dichlorophenyl)-[4-(3,4-dichlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H14Cl4N2O/c18-11-1-3-13(15(20)9-11)17(24)23-7-5-22(6-8-23)12-2-4-14(19)16(21)10-12/h1-4,9-10H,5-8H2 |
InChIキー |
RUCIQRAZHIRAHO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


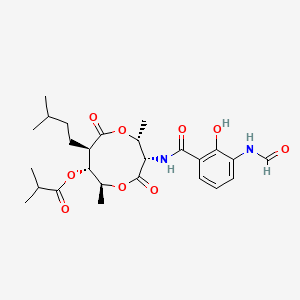
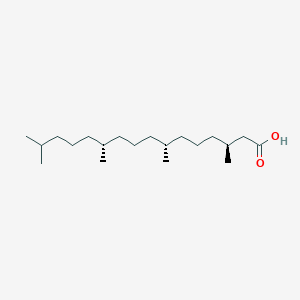
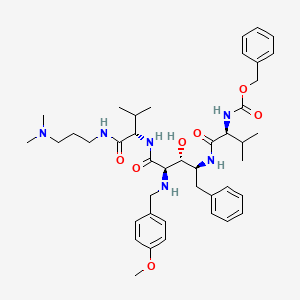
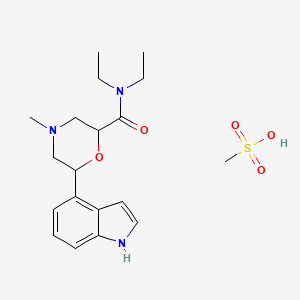
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
